2-tert-butyl-4-fluoro-1H-indol-5-amine
Description
2-tert-Butyl-4-fluoro-1H-indol-5-amine is a substituted indole derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 4, and an amine group at position 5 of the indole ring. The indole scaffold is pharmacologically significant due to its role in modulating biological targets, such as serotonin receptors and kinase enzymes .
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-tert-butyl-4-fluoro-1H-indol-5-amine |
InChI |
InChI=1S/C12H15FN2/c1-12(2,3)10-6-7-9(15-10)5-4-8(14)11(7)13/h4-6,15H,14H2,1-3H3 |
InChI Key |
KUCYOKNWVBBGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacologically Relevant Indole Derivatives
Research Findings and Implications
- Fluorine Position Matters : The 4-fluoro isomer (target compound) may exhibit distinct electronic effects compared to the 7-fluoro analog, influencing receptor binding and metabolic pathways .
- Safety Considerations : tert-Butyl amines often require caution due to acute toxicity risks, as seen in biphenyl derivatives .
- Complex Derivatives Show Promise : Patent compounds with trifluoromethyl and heterocyclic extensions demonstrate enhanced pharmacological profiles, suggesting avenues for optimizing the target compound .
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